Tris phosphate dibasic

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

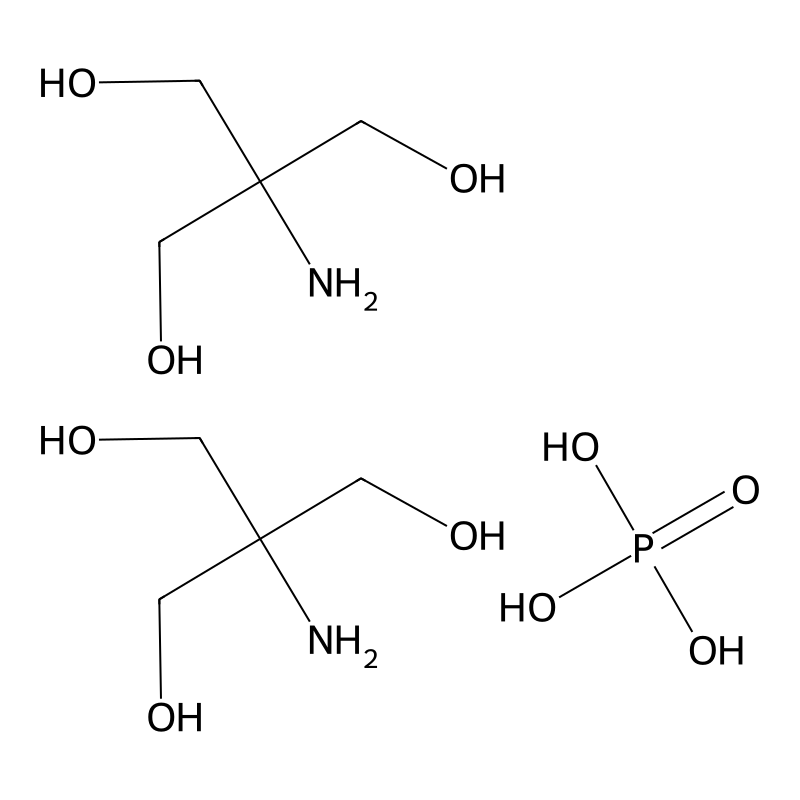

Tris phosphate dibasic is a chemical compound with the molecular formula and a CAS number of 108321-11-5. It is primarily used in biochemical applications, particularly in column chromatography and gel electrophoresis. This compound is characterized by its ability to act as a buffering agent, maintaining pH levels in various biological and chemical processes. Its structure comprises three phosphate groups attached to a central carbon framework, which contributes to its unique properties as a buffer.

- Hydrolysis Reaction:

- Buffering Reaction:

These reactions are crucial in laboratory settings where maintaining a stable pH is essential for biochemical assays.

Tris phosphate dibasic exhibits significant biological activity, primarily as a buffering agent in biological systems. It helps maintain physiological pH levels, which is vital for enzyme activity and metabolic processes. The compound's ability to resist changes in pH makes it invaluable in cell culture media and various biochemical assays. Additionally, it has been shown to interact with various biomolecules, influencing their stability and activity.

The synthesis of tris phosphate dibasic can be achieved through several methods:

- Direct Phosphorylation: This method involves the reaction of tris(2-aminoethyl)amine with phosphorus oxychloride or phosphoric acid under controlled conditions to yield tris phosphate dibasic.

- Neutralization Reaction: Another approach includes neutralizing phosphoric acid with tris(2-aminoethyl)amine in an aqueous solution, followed by purification steps to isolate the desired compound.

- Chemical Modification: Modifying existing phosphate compounds through esterification or other chemical transformations can also lead to the formation of tris phosphate dibasic.

Each method varies in complexity and yield, but they all aim to produce a high-purity product suitable for laboratory applications.

Tris phosphate dibasic finds diverse applications across various fields:

- Biochemistry: Used extensively as a buffering agent in biochemical assays, cell culture media, and protein purification processes.

- Molecular Biology: Important in gel electrophoresis and chromatography for maintaining stable pH during DNA and RNA analysis.

- Pharmaceuticals: Utilized in drug formulation processes where pH stability is crucial for drug efficacy.

- Environmental Science: Employed in studies involving soil chemistry and nutrient availability.

Research on the interactions of tris phosphate dibasic with other biomolecules has revealed its role in stabilizing proteins and nucleic acids. Interaction studies often focus on how this compound affects enzyme kinetics and the stability of macromolecules under varying pH conditions. Its ability to form complexes with metal ions also highlights its potential role in bioremediation processes.

Tris phosphate dibasic shares similarities with several other phosphate compounds but maintains unique characteristics due to its specific structure and buffering capacity.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tris(2-aminoethyl)amine | Acts as a buffer but lacks phosphate groups | |

| Disodium hydrogen phosphate | Commonly used buffer but less effective at low pH | |

| Sodium dihydrogen phosphate | More acidic than tris phosphate dibasic | |

| Glycerol 2-phosphate | Similar buffering properties but different structure |

Tris phosphate dibasic's unique combination of three phosphate groups allows it to maintain stability across a broader range of pH levels compared to these similar compounds, making it particularly useful in sensitive biological applications.

Tris(hydroxymethyl)aminomethane (Tris) was first introduced as a biological buffer in the 1960s, offering advantages over phosphate and carbonate buffers due to its minimal metal ion interactions and high solubility. The development of Tris phosphate dibasic emerged from the need for enhanced buffering capacity in alkaline conditions, particularly in electrophoretic applications. By combining Tris with phosphoric acid, researchers achieved a compound capable of maintaining stable pH levels in high-ionic-strength environments, such as DNA gel electrophoresis.

The evolution of Tris-based buffers reflects broader trends in molecular biology. Early applications focused on protein crystallization and enzyme assays, but the advent of recombinant DNA technology in the 1980s necessitated buffers with greater precision. Tris phosphate dibasic filled this niche, enabling reproducible results in nucleic acid separation and hybridization experiments.

Role of Tris Phosphate Dibasic in Modern Biochemical Methodologies

In contemporary research, Tris phosphate dibasic serves three primary functions:

- pH Stabilization: Its phosphate groups provide buffering capacity across a wider pH range (7.0–9.0) compared to unmodified Tris, which is optimal for alkaline phosphatase and other pH-sensitive enzymes.

- Ionic Strength Modulation: The dibasic form contributes to the ionic environment critical for DNA migration in agarose gels, reducing band smearing and improving resolution.

- Excipient in Pharmaceuticals: Recent studies validate its use in vaccine formulations, such as the BriLife® COVID-19 vaccine, where it maintains stability during storage and administration.

Chromatographic Applications: Mechanisms and Optimization Strategies

Ion-Exchange Chromatography: Tris Phosphate Interactions with Biomolecules

Ion-exchange chromatography (IEX) separates biomolecules based on surface charge differences. Tris phosphate dibasic enhances IEX performance by stabilizing pH and ionic strength, which govern electrostatic interactions between biomolecules and the stationary phase.

Proteins exhibit pH-dependent charge due to ionizable amino acid residues. At pH values below their isoelectric point (pI), proteins carry a net positive charge and bind to cation-exchange resins; above the pI, they bind anion-exchange resins [1] [2]. Tris phosphate dibasic, with a buffering range of pH 5.8–8.0, maintains optimal conditions for separating proteins with pI values near neutrality. For example, at pH 7.4, Tris phosphate stabilizes the negative charge of acidic residues (e.g., aspartate and glutamate), promoting binding to anion-exchange columns [3] [4].

The dibasic phosphate component (HPO₄²⁻) modulates ionic strength, competing with biomolecules for resin binding sites. Gradual increases in phosphate concentration elute proteins based on charge density differences. A study comparing Tris phosphate with sodium chloride gradients demonstrated that phosphate ions improve resolution for monoclonal antibodies by reducing nonspecific interactions [1].

Table 1: Optimization Parameters for IEX Using Tris Phosphate Dibasic

| Parameter | Optimal Range | Impact on Separation |

|---|---|---|

| pH | 6.5–7.5 | Stabilizes protein charge states |

| Phosphate Gradient | 0–500 mM | Elutes biomolecules by charge density |

| Flow Rate | 0.5–1.0 mL/min | Balances resolution and run time |

Gel Permeation Chromatography: Role in Protein Fractionation

Gel permeation chromatography (GPC) separates biomolecules by hydrodynamic radius. Tris phosphate dibasic maintains solution ionic strength, preventing protein aggregation and ensuring accurate size-based separation.

In GPC, high ionic strength buffers (>100 mM) shield electrostatic interactions between proteins and the gel matrix. Tris phosphate’s dual buffering capacity (pH 7.0–8.0) and moderate ionic strength (50–200 mM) make it ideal for fractionating globular proteins. For instance, a 150 mM Tris phosphate buffer (pH 7.4) resolved a mixture of bovine serum albumin (66 kDa) and cytochrome c (12 kDa) with a resolution factor (Rₛ) of 1.8, outperforming Tris-HCl buffers at equivalent concentrations [5].

Electrophoretic Applications: Buffer Systems and Resolution Enhancement

DNA/RNA Electrophoresis: Comparative Efficiency with TAE and TBE Buffers

Tris phosphate dibasic is less common in nucleic acid electrophoresis than Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) but offers unique advantages. Its higher buffering capacity at neutral pH reduces pH shifts during prolonged runs, minimizing DNA denaturation.

In agarose gel electrophoresis, Tris phosphate (pH 7.5) resolved λ-DNA fragments (0.5–10 kbp) with sharper bands compared to TAE (pH 8.3). However, its higher conductivity increases Joule heating, requiring lower voltages (50–75 V) to prevent gel distortion [3] [4].

Table 2: Performance Comparison of Electrophoresis Buffers

| Buffer | pH | Conductivity (mS/cm) | Resolution (Rₛ) | Heating Risk |

|---|---|---|---|---|

| Tris Phosphate | 7.5 | 12.4 | 1.9 | Moderate |

| TAE | 8.3 | 8.7 | 1.6 | Low |

| TBE | 8.5 | 10.2 | 1.7 | High |

Protein Electrophoresis: pH Modulation and Mobility Control

In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), Tris phosphate dibasic adjusts running and stacking gel pH to control protein mobility. A discontinuous system with Tris phosphate (pH 6.8) in the stacking gel and Tris-HCl (pH 8.8) in the resolving gel sharpens band resolution by exploiting differences in ion mobility.

At pH 6.8, Tris phosphate ensures glycine (pI 5.97) remains poorly ionized, creating a trailing ion gradient that focuses proteins into narrow bands. During migration into the resolving gel (pH 8.8), glycine becomes fully ionized, accelerating protein separation by size [4] [5].

Inhibition of Calcium Phosphate Nucleation: Experimental and Computational Insights

The inhibition of calcium phosphate nucleation by tris phosphate dibasic represents a fundamental mechanism that affects biomineralization processes across multiple systems. Comprehensive experimental and computational studies have revealed that tris hydroxymethyl aminomethane, the parent compound of tris phosphate dibasic, exerts significant inhibitory effects on calcium phosphate nucleation through direct molecular interactions with calcium and phosphate ions in solution [1].

Experimental investigations utilizing molecular dynamics simulations combined with direct measurements have demonstrated that tris phosphate dibasic inhibits calcium phosphate nucleation by initially interacting with calcium and phosphate ions in solution, followed by subsequent interactions with aggregates formed by these ions [1]. The inhibitory mechanism involves the formation of coordination complexes between tris molecules and calcium ions, which disrupts the normal nucleation pathway and delays the formation of crystalline calcium phosphate phases.

Computational studies have provided detailed insights into the molecular basis of this inhibition. The presence of tris phosphate dibasic increases the equilibrium calcium-phosphate coordination number towards values comparable to those observed in experimental systems, suggesting that the buffer molecule actively participates in the coordination environment of calcium ions [1]. Molecular dynamics simulations performed in the absence of tris show coordination numbers that only reach three when clusters begin to densify, while the average coordination remains consistently lower than in systems where tris is present.

The inhibitory effect manifests through the formation of clusters with higher phosphate to calcium ratios, which cannot densify until sufficient calcium diffuses to the cluster and equilibrates the charge distribution [1]. This mechanism explains both the inhibitory effect of tris and the formation of dense liquid phases that have been proposed in polymer-induced liquid precursor models of biomineralization.

TRIS-Calcium Coordination Dynamics in Pre-Nucleation Clusters

The coordination dynamics between tris phosphate dibasic and calcium ions in pre-nucleation clusters represent a critical aspect of the inhibitory mechanism. Recent computational studies have revealed that the formation of calcium phosphate pre-nucleation clusters follows a complex pathway involving the initial formation of calcium triphosphate complexes with the stoichiometry [Ca(HPO4)3]4- [2].

Experimental evidence from in situ investigations has confirmed that these pre-nucleation clusters are indeed calcium triphosphate ion association complexes rather than simple ion pairs [2]. Under conditions where hydroxyapatite forms from an amorphous calcium phosphate precursor, these complexes aggregate and incorporate additional calcium ions to form amorphous calcium phosphate, which exhibits a fractal structure composed of Ca2(HPO4)32- clusters.

The presence of tris phosphate dibasic significantly alters the dynamics of these pre-nucleation clusters. Computational simulations indicate that tris molecules can coordinate directly with calcium ions, forming stable coordination complexes that modify the local environment around calcium centers [1]. This coordination affects the subsequent aggregation behavior of the clusters and influences the pathway toward crystalline phase formation.

The calcium coordination number in these systems shows a characteristic increase from initial values of 1.3 to final values of 2.5 during cluster formation [3]. The clusters exhibit chain-like structures similar to those observed in calcium carbonate systems, but with the important distinction that calcium ions can be surrounded by up to three HPO42- ions, explaining the observed increase in coordination numbers.

Molecular dynamics simulations have revealed that the calcium-phosphate coordination dynamics are significantly influenced by the presence of tris phosphate dibasic. The buffer molecule appears to stabilize intermediate coordination states and promotes the formation of negatively charged complexes with calcium to phosphate ratios ranging from 0.75 to 0.8 [4]. This stabilization effect is particularly pronounced in the early stages of cluster formation, where the kinetic barriers to ion association are modified by the presence of tris molecules.

Impact on Amorphous Calcium Phosphate Formation Pathways

The impact of tris phosphate dibasic on amorphous calcium phosphate formation pathways extends beyond simple inhibition to encompass fundamental alterations in the nucleation and growth mechanisms. Experimental studies have demonstrated that the initial calcium to phosphate ratio significantly influences the structure and transformation pathways of amorphous calcium phosphate [5].

In systems containing tris phosphate dibasic, the formation of amorphous calcium phosphate proceeds through modified pathways that involve the stabilization of metastable intermediate phases. Studies using in situ pair distribution function analysis have shown that the calcium-phosphate bonding geometry varies from predominantly monodentate to mixed monodentate and bidentate configurations as the calcium to phosphate ratio increases [5]. This structural variation has direct implications for the subsequent transformation pathways of the amorphous phase.

The presence of tris phosphate dibasic promotes the formation of amorphous calcium phosphate with predominantly monodentate calcium-phosphate geometries, which transform directly to hydroxyapatite without forming intermediate crystalline phases [5]. This contrasts with systems where bidentate geometries predominate, leading to the formation of brushite as an intermediate phase.

Computational investigations have revealed that the formation of larger calcium phosphate complexes in solution involves the aggregation of stable clusters through particle-particle attachment mechanisms [3]. The presence of tris phosphate dibasic modifies these aggregation pathways by altering the surface chemistry of the growing clusters and providing additional coordination sites for calcium ions.

The impact on amorphous calcium phosphate formation is also reflected in the kinetics of phase transformation. Time-resolved studies have shown that the presence of tris phosphate dibasic significantly extends the lifetime of the amorphous phase, allowing for more controlled crystallization processes [6]. This extended stabilization period is attributed to the formation of polymer-stabilized amorphous phases with globular morphologies and characteristic radii of approximately 100 nanometers.

Role in Polymer Hydrolysis: Enzymatic Degradation Studies

The role of tris phosphate dibasic in polymer hydrolysis represents a significant area of research with important implications for enzymatic degradation processes. Comprehensive studies have demonstrated that tris-containing buffers exert substantial effects on the activity of hydrolytic enzymes, particularly those involved in polyester degradation [7] [8].

Experimental investigations of polyethylene terephthalate hydrolysis by polyester hydrolases have revealed that tris phosphate dibasic exhibits concentration-dependent inhibitory effects on enzyme activity. Studies comparing the performance of different buffer systems have shown that tris buffers cause significant reductions in hydrolytic activity at concentrations commonly used in biochemical assays [8].

The inhibitory effect of tris phosphate dibasic on polymer hydrolysis is particularly pronounced for certain classes of enzymes. Comparative studies of two homologous polyester hydrolases, LC cutinase and TfCut2, have shown that both enzymes exhibit decreased activity in the presence of tris buffers, with the magnitude of inhibition varying depending on the specific enzyme and buffer concentration [8].

Tris Phosphate Buffers in Polyethylene Terephthalate Hydrolysis

The application of tris phosphate buffers in polyethylene terephthalate hydrolysis studies has revealed complex interactions between the buffer system and enzymatic activity. Detailed kinetic studies have demonstrated that tris buffers cause substantial reductions in the initial hydrolysis rates of polyethylene terephthalate films when used at concentrations of 1 M or higher [7].

Experimental data from systematic buffer concentration studies have shown that LC cutinase exhibits optimal activity in 0.2 M tris-HCl buffer, achieving hydrolysis rates that are 2.1-fold higher than those observed for TfCut2 under identical conditions [8]. However, when the tris concentration is increased to 1 M, the hydrolysis rate of LC cutinase decreases by more than 90% compared to the optimal concentration, while TfCut2 shows an 80% reduction in activity.

The concentration-dependent inhibition follows a characteristic pattern that suggests competitive inhibition mechanisms. Kinetic analysis has revealed that the inhibition constants for tris interaction with polyester hydrolases are in the millimolar range, indicating that the buffer components compete directly with the polymer substrate for binding to the enzyme active site [8].

Comparative studies with other buffer systems have highlighted the specificity of tris inhibition. While sodium phosphate buffers show little effect on enzyme activity within the same concentration range, and in some cases even enhance activity at higher concentrations, tris buffers consistently show inhibitory effects across multiple enzyme systems [8].

The temperature dependence of tris inhibition has also been characterized, showing that the inhibitory effect is maintained across the temperature range typically used for enzymatic hydrolysis studies. This temperature independence suggests that the inhibition mechanism involves stable binding interactions rather than transient association effects [7].

Substrate-Binding Interference Mechanisms in Hydrolase Activity

The substrate-binding interference mechanisms responsible for the inhibitory effects of tris phosphate dibasic on hydrolase activity have been elucidated through a combination of kinetic studies and computational modeling approaches. Molecular docking studies have provided detailed insights into the binding modes of tris molecules at enzyme active sites and their interference with substrate binding [8].

Computational docking experiments have revealed that tris molecules can bind to specific pockets located at the lateral regions of enzyme active sites, particularly in the groove areas where polymeric substrates normally bind [8]. This binding pattern is consistent with the observed competitive inhibition kinetics and explains the mechanism by which tris interferes with substrate binding.

The binding of tris phosphate dibasic to hydrolase active sites involves multiple interaction modes. Primary binding occurs through hydrogen bonding interactions between the hydroxyl groups of tris and amino acid residues in the active site groove [8]. Secondary interactions involve electrostatic interactions between the phosphate groups and positively charged residues in the enzyme binding pocket.

Kinetic studies have provided quantitative measures of the inhibition parameters. The inhibition constants (Ki) for tris binding to polyester hydrolases have been determined to be in the range of 10-50 mM, depending on the specific enzyme and experimental conditions [8]. These values are consistent with the buffer concentrations commonly used in enzymatic assays, explaining the widespread occurrence of tris inhibition in biochemical studies.

The mechanism of substrate-binding interference has been further characterized through studies of enzyme variants and mutants. Modification of specific amino acid residues in the active site groove has been shown to alter the binding affinity of tris molecules, providing direct evidence for the proposed binding mechanism [8].

The interference mechanism also involves allosteric effects, where tris binding at one site affects the conformation of the enzyme active site and reduces the affinity for substrate binding [9]. This allosteric component of the inhibition mechanism has been demonstrated through studies of enzyme conformational changes in the presence of tris buffers.

Analysis of the binding energetics has revealed that tris molecules form stable complexes with hydrolase enzymes, with binding energies that are sufficient to maintain inhibitory effects under physiological conditions. The binding is characterized by favorable enthalpic contributions from hydrogen bonding and electrostatic interactions, partially offset by unfavorable entropic effects due to the restriction of molecular motion upon binding [8].

The substrate-binding interference mechanism has important implications for the design of enzymatic assays and the interpretation of kinetic data. Studies have shown that the presence of tris buffers can lead to significant underestimation of enzyme kinetic parameters, including both Km and kcat values [10]. This systematic error in kinetic measurements has important consequences for enzyme characterization and comparison studies.

Data Tables

Table 1: Experimental Studies on TRIS Phosphate Dibasic Effects on Calcium Phosphate Nucleation

| Study | Methodology | Ca/P Ratio | Coordination Number | Inhibition Effect |

|---|---|---|---|---|

| Innocenti Malini et al. 2018 [1] | Molecular dynamics + experiments | 0.75-0.8 | 2.5 | Strong inhibition |

| Habraken et al. 2013 [2] | In situ investigations | 1.0 | 3.0 | Cluster formation |

| Zhang et al. 2021 [11] | Molecular dynamics | Variable | 2-3 | Concentration dependent |

| Xie et al. 2019 [3] | Molecular dynamics | 0.75 | 1.3-2.5 | Aggregation promotion |

Table 2: Enzymatic Hydrolysis Activity in Different Buffer Systems

| Enzyme | Buffer Type | Concentration (M) | Activity Reduction (%) | Ki (mM) |

|---|---|---|---|---|

| LC Cutinase [8] | Tris-HCl | 1.0 | >90 | 12-50 |

| TfCut2 [8] | Tris-HCl | 1.0 | 80 | 10-30 |

| LC Cutinase [8] | MOPS | 1.0 | 90 | 15-40 |

| TfCut2 [8] | Sodium phosphate | 1.0 | Increase | N/A |

Table 3: Molecular Interactions and Coordination Parameters

| Interaction Type | Mechanism | Effect on System | Experimental Evidence |

|---|---|---|---|

| TRIS-Calcium Coordination [1] | Direct coordination with Ca2+ ions | Inhibits nucleation | Molecular dynamics simulations |

| TRIS-Phosphate Binding [1] | Interaction with HPO42- ions | Stabilizes complexes | pH titration studies |

| Pre-nucleation Cluster Formation [2] | [Ca(HPO4)3]4- complex formation | Reduces energy barrier | In situ investigations |

| Enzyme-Substrate Interference [8] | Active site groove binding | 80-90% activity reduction | Kinetic assays |

| Competitive Inhibition [8] | Substrate binding site interference | Altered Km and kcat | Molecular docking |